Product packaging for ACT-389949(Cat. No.:CAS No. 1258417-54-7)

ACT-389949

Cat. No.: B3046552
CAS No.: 1258417-54-7
M. Wt: 428.4 g/mol
InChI Key: PBTWPEDVIMHJEO-UHFFFAOYSA-N
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Description

Multifaceted Role of FPR2/ALX in Inflammatory Resolution and Pathogenesis

FPR2/ALX exhibits a complex and often dual role in inflammation, participating in both the initiation and the resolution phases. guidetoimmunopharmacology.org The specific outcome of FPR2 activation is highly dependent on the nature of the bound ligand and the resulting downstream signaling pathways. Pro-inflammatory ligands, such as serum amyloid A (SAA) and the antimicrobial peptide LL-37, can activate FPR2 to promote inflammatory responses, including the recruitment and activation of neutrophils and monocytes, and the production of pro-inflammatory cytokines. Conversely, FPR2 also serves as a receptor for pro-resolving mediators like Lipoxin A4 (LXA4) and Resolvin D1 (RvD1). Activation by these ligands can facilitate the resolution of inflammation by inhibiting neutrophil infiltration, promoting the clearance of apoptotic cells by macrophages, and modulating cytokine profiles towards an anti-inflammatory state. This ligand-biased signaling underscores the intricate regulatory capacity of FPR2 in maintaining immune homeostasis. Dysregulation of FPR2 signaling has been implicated in the pathogenesis of various inflammatory diseases, including cardiovascular disorders and neuroinflammatory conditions.

Therapeutic Significance of FPR2 Agonism in Modulating Inflammatory Responses

Given the critical role of FPR2 in inflammatory resolution, targeting this receptor with agonists has emerged as a potential therapeutic strategy for inflammatory diseases. guidetoimmunopharmacology.org Agonists that selectively activate the pro-resolving pathways mediated by FPR2 are of particular interest for their potential to dampen excessive inflammation and promote tissue repair. The development of synthetic FPR2 agonists aims to mimic or enhance the beneficial effects of endogenous pro-resolving ligands.

ACT-389949 is a small molecule that has been identified as a potent and selective agonist of human FPR2/ALX. Research has characterized this compound as a first-in-class compound that triggers a range of functional responses in human neutrophils that are comparable to those induced by other known FPR2 agonists, such as the peptide WKYMVM.

Detailed research findings on this compound's interaction with FPR2 include observations of its ability to induce FPR2 internalization in monocytes with an EC50 of 3 nM. In human neutrophils, this compound triggers an FPR2-dependent rise in intracellular calcium, activates the NADPH-oxidase leading to superoxide (B77818) anion release, promotes beta-arrestin recruitment, and induces neutrophil chemotaxis and degranulation. These effects highlight its capacity to engage key signaling pathways downstream of FPR2 activation.

Studies have also noted that this compound is resistant to oxidation by the myeloperoxidase-hydrogen peroxide-halide system, an advantage over some peptide agonists like WKYMVM which can be inactivated by such oxidants.

This compound progressed to Phase 1 clinical trials to investigate its pharmacokinetic and pharmacodynamic properties in healthy subjects. guidetoimmunopharmacology.org These trials indicated that this compound was well tolerated. guidetoimmunopharmacology.org Pharmacokinetic analysis showed that maximum concentrations were reached around 2 hours after dosing, with a mean terminal half-life of 29.3 hours. Multiple-dose administration resulted in increased exposure, indicating drug accumulation.

Pharmacodynamic assessments revealed that this compound administration led to a dose-dependent, long-lasting internalization of FPR2/ALX on leukocytes. Transient, dose-dependent upregulation of both pro- and anti-inflammatory cytokines was observed after the initial dose. However, a study using an LPS inhalation model in healthy subjects did not observe a pharmacological effect on neutrophil count at steady state, and rapid receptor desensitization was noted, which could potentially limit its chronic administration in certain conditions. guidetoimmunopharmacology.org Further molecular characterization has shown that this compound is more potent than another FPR2 agonist, BMS-986235, in recruiting beta-arrestin and inducing receptor desensitization. guidetoimmunopharmacology.org The recycling of FPR2 to the plasma membrane was observed to be delayed with this compound compared to BMS-986235.

The research on this compound provides valuable insights into the pharmacological modulation of FPR2 and the complexities associated with translating FPR2 agonism into therapeutic benefits, particularly concerning receptor desensitization and the balance between pro-inflammatory and pro-resolving signaling pathways.

Key Data Points for this compound

PropertyValueSource
Receptor TargetFPR2/ALX
EC50 for FPR2/ALX internalization (monocytes)3 nM
Mean Terminal Half-life (Phase 1)29.3 hours
Resistance to OxidationYes
Induces Beta-arrestin RecruitmentYes
Induces Intracellular Calcium RiseYes
Activates NADPH-oxidaseYes
Induces Neutrophil ChemotaxisYes
Induces Neutrophil DegranulationYes
Observed Receptor DesensitizationYes, rapid/sustained guidetoimmunopharmacology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18F2N6O3 B3046552 ACT-389949 CAS No. 1258417-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[[4-(1,1-difluoroethyl)-1,3-oxazol-2-yl]methyl]triazol-4-yl]-2-methyl-5-(3-methylphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O3/c1-11-5-4-6-13(7-11)18-17(24-12(2)31-18)19(29)26-15-8-23-28(27-15)9-16-25-14(10-30-16)20(3,21)22/h4-8,10H,9H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTWPEDVIMHJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C(O2)C)C(=O)NC3=NN(N=C3)CC4=NC(=CO4)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258417-54-7
Record name ACT-389949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258417547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACT-389949
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH0PQ88XA2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Act 389949: Comprehensive Characterization As a Formyl Peptide Receptor 2 Agonist

Classification as a Potent and Selective FPR2/ALX Agonist

ACT-389949 is classified as a potent and selective agonist for FPR2/ALX. Studies have demonstrated its ability to activate FPR2, triggering downstream signaling pathways. It has shown potency in inducing FPR2/ALX internalization into monocytes, with an EC50 reported to be 3 nM medchemexpress.commedkoo.comadooq.com. In cell-based experiments, this compound promoted concentration-dependent reductions in cAMP levels in FPR2-expressing CHO cells, indicating its activity on the cAMP inhibitory pathway. It was found to be a full agonist on this pathway acs.org. This compound has been shown to trigger functional and signaling responses in human blood neutrophils comparable to those described for other FPR2 agonists, including neutrophil chemotaxis, granule mobilization, and activation of the NADPH-oxidase nih.govbiorxiv.org. It was found to be as potent as the prototype FPR2 peptide agonist WKYMVM in stimulating calcium mobilization researchgate.net. Furthermore, this compound demonstrated resistance to oxidation by the MPO-H2O2-halide system, an advantage compared to the sensitive WKYMVM nih.govbiorxiv.orgbiorxiv.org.

Historical Context as a First-in-Class FPR2/ALX Agonist in Early Clinical Development

This compound holds historical significance as a first-in-class small molecule FPR2/ALX agonist that entered early clinical development medchemexpress.comadooq.comfrontiersin.orgbiomolther.orgresearchgate.net. It was developed by Actelion Pharmaceuticals biomolther.orgresearchgate.net. This compound was investigated in Phase 1 clinical trials (NCT02099071, NCT02099201) in healthy subjects researchgate.netfrontiersin.orgresearchgate.net. These trials indicated that the compound was safe and well tolerated nih.govfrontiersin.orgbiomolther.orgresearchgate.netguidetopharmacology.org. The desired anti-inflammatory property was proposed to be mediated through FPR2 nih.gov. Despite entering Phase 1, there are reports suggesting it did not progress beyond this stage researchgate.net. Biomarker analysis in clinical trials suggested that the response elicited by this compound might be pro-inflammatory rather than anti-inflammatory guidetopharmacology.org. Follow-up pharmacological studies revealed Gq-independent transient rises in intracellular Ca2+ and recruitment of β-arrestin researchgate.netresearchgate.net.

Comparative Pharmacological Profile and Functional Distinctions with Other FPR2 Agonists (e.g., BMS-986235)

Comparison of this compound with other FPR2 agonists, such as BMS-986235, has revealed significant pharmacological distinctions, particularly concerning their signaling profiles and propensity for desensitization. Both this compound and BMS-986235 are potent and selective FPR2 agonists acs.orgnih.gov. However, cell-based experiments have uncovered notable differences acs.org.

This compound exhibited greater potency than BMS-986235 for Gαi2 activation and for the recruitment of β-arrestin1 and β-arrestin2 in BRET-based assays in both HEK293 cells and primary human cardiac fibroblasts acs.orgnih.gov. While the efficacy for Gαi2 activation was equivalent for both compounds, the efficacy of recruitment for both β-arrestin1 and 2 by this compound was significantly higher than with BMS-986235 acs.orgnih.gov. This suggests a greater propensity of this compound to promote β-arrestin engagement acs.orgnih.gov.

This difference in β-arrestin recruitment is consistent with observed differences in the compounds' capacities to induce desensitization of cAMP inhibition responses acs.org. Pretreatment with this compound produced a significant right shift in potency for inhibition of forskolin-induced cAMP production, indicating desensitization, whereas no such shift was observed with BMS-986235 pretreatment acs.orgnih.gov. This compound was observed to cause rapid and sustained receptor internalization researchgate.net. Following agonist-promoted FPR2 internalization, effective recycling to the plasma membrane was observed only with BMS-986235 acs.orgnih.gov.

Bias analysis has shown that this compound shares a very similar bias profile with the peptide agonist WKYMVm researchgate.netnih.govpatsnap.com. In contrast, BMS-986235 and another compound, compound 43, displayed a bias away from β-arrestin recruitment and trafficking pathways, while being biased towards cAMP inhibition and pERK1/2 researchgate.netnih.gov. Molecular docking studies predicted key amino acid interactions at FPR2 that are shared between WKYMVm and this compound but not with BMS-986235 and compound 43 researchgate.netnih.gov.

These differences in desensitization profiles and signaling bias appear to translate to functional distinctions in vivo. In a rat model of myocardial infarction, chronic administration of BMS-986235, but not this compound, salvaged cardiac function, preserved infarct wall thickness, and increased left ventricular ejection fraction researchgate.netnih.govlarvol.com. This suggests that the propensity for desensitization and persistent receptor internalization observed with this compound in vitro may contribute to a reduced pharmacological response in vivo nih.gov.

The following table summarizes some comparative data:

Assay (Cell Type)This compound Potency (nM)BMS-986235 Potency (nM)This compound Efficacy vs. BMS-986235Desensitization Observed
Gαi2 Activation (HEK293)0.430EquivalentNot specified
β-arrestin1 Recruitment (HEK293)482412Higher (57%)Not specified
β-arrestin2 Recruitment (HEK293)251837Higher (43%)Not specified
cAMP Inhibition (CHO cells)0.0884.5Full agonist (Equivalent)Yes (7.4-fold right shift) acs.org

These findings highlight that despite both compounds being classified as FPR2 agonists, their distinct signaling and desensitization profiles lead to differing functional outcomes.

Mechanistic Elucidation of Act 389949 S Cellular and Subcellular Actions

Specificity and Preferential Agonism for Formyl Peptide Receptor 2

ACT-389949 exhibits a high degree of specificity and preferential agonism for Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX). medchemexpress.com This selectivity is a key characteristic of the compound, distinguishing its actions from other ligands that may interact with multiple formyl peptide receptors. Studies have demonstrated that this compound is a potent and full agonist for FPR2, capable of triggering a range of downstream signaling events and functional responses in neutrophils comparable to endogenous and synthetic FPR2 agonists. biorxiv.org The compound's interaction with FPR2 is robust, leading to receptor activation at low nanomolar concentrations. medchemexpress.com In fact, research has shown this compound to be as potent as the prototype FPR2 peptide agonist WKYMVM. biorxiv.orgnih.gov An advantageous property of this compound is its resistance to oxidation by the myeloperoxidase (MPO)-H2O2-halide system, in contrast to the sensitivity of peptide agonists like WKYMVM. biorxiv.orgnih.gov This stability suggests that this compound can maintain its activity in the highly oxidative environment of an inflammatory site.

The selectivity of this compound for FPR2 over other formyl peptide receptors, such as FPR1, has been experimentally confirmed. For instance, the effects of this compound can be inhibited by FPR2-specific antagonists but not by those targeting FPR1. immune-system-research.com This precise targeting of FPR2 makes this compound a valuable tool for investigating the specific roles of this receptor in various physiological and pathological processes.

Comparative Potency of this compound
CompoundTarget ReceptorReported EC50 for Receptor InternalizationKey Characteristics
This compoundFPR2/ALX3 nM (in monocytes) medchemexpress.comPotent and selective agonist, resistant to oxidation biorxiv.orgnih.gov
WKYMVMFPR2Comparable potency to this compound biorxiv.orgnih.govPrototype peptide agonist, sensitive to oxidation biorxiv.orgnih.gov

Intracellular Signaling Transduction Pathways Activated by this compound

A hallmark of FPR2 activation by this compound is the induction of a transient increase in intracellular calcium concentration ([Ca2+]i). nih.govimmune-system-research.com This calcium mobilization is strictly dependent on FPR2, as demonstrated by its inhibition with FPR2-specific antagonists. immune-system-research.com The source of this calcium is primarily from intracellular stores, as the response is not affected by the presence of extracellular calcium chelators. immune-system-research.com

Interestingly, the signaling pathway leading to this calcium release appears to be independent of the Gαq protein subunit, which is often involved in phospholipase C (PLC) activation and subsequent calcium mobilization for many G-protein coupled receptors. biorxiv.orgnih.gov This suggests that this compound-mediated FPR2 activation utilizes an alternative G-protein or signaling mechanism to achieve the release of stored intracellular calcium. biorxiv.orgnih.gov

Following agonist binding, G-protein coupled receptors are often regulated through a process involving β-arrestin recruitment, which leads to receptor desensitization and internalization. This compound has been shown to be a potent inducer of β-arrestin recruitment to FPR2. biorxiv.orgnih.gov This recruitment is a concentration-dependent process with a reported EC50 value of around 20 nM. biorxiv.org

The engagement of β-arrestin by the this compound-FPR2 complex is a critical step that precedes the internalization of the receptor from the cell surface. nih.govresearchgate.net This dose-dependent and long-lasting internalization of FPR2 has been observed in leukocytes following administration of this compound. nih.gov The recruitment of β-arrestin is not only a mechanism for signal termination but can also initiate distinct, β-arrestin-mediated signaling pathways. The robust recruitment of β-arrestin by this compound suggests it acts as a balanced agonist, activating both G-protein and β-arrestin-dependent signaling cascades. biorxiv.orgbiorxiv.org

A key function of neutrophils in the immune response is the production of reactive oxygen species (ROS) to kill pathogens. This is primarily achieved through the activation of the NADPH-oxidase enzyme complex. nih.gov this compound is a potent activator of the neutrophil NADPH-oxidase, leading to the generation of superoxide (B77818) anions. biorxiv.orgnih.govbiorxiv.org The kinetics of this response are rapid, with a short lag phase followed by a swift increase in superoxide release, peaking at approximately one minute. biorxiv.org

The potency of this compound in inducing this respiratory burst is notable, with an EC50 value of around 10 nM, which is more potent than the reference FPR2 agonist WKYMVM in this assay. immune-system-research.com This activation of NADPH-oxidase is a direct consequence of FPR2 engagement and represents a significant pro-inflammatory function of this compound in neutrophils. biorxiv.org

Functional Responses of Neutrophils to this compound
Cellular ResponseEffect of this compoundKey Signaling Pathway
Intracellular Calcium MobilizationTransient increase nih.govimmune-system-research.comFPR2-dependent, Gαq-independent biorxiv.orgnih.gov
β-Arrestin RecruitmentPotent induction biorxiv.orgnih.govLeads to receptor internalization nih.govresearchgate.net
NADPH-Oxidase ActivationRobust generation of ROS biorxiv.orgnih.govbiorxiv.orgMediated by FPR2 biorxiv.org
ChemotaxisInduces neutrophil migration biorxiv.orgnih.govTypical bell-shaped dose-response biorxiv.org

Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in the recruitment of neutrophils to sites of inflammation. This compound acts as a chemoattractant for human neutrophils, inducing their migration in a manner comparable to other conventional FPR2 agonists. biorxiv.orgnih.gov The dose-response curve for this compound-induced chemotaxis is characteristically bell-shaped, a common feature for chemoattractant-receptor interactions. biorxiv.org

In addition to chemotaxis, this compound also triggers the mobilization of granules within neutrophils. biorxiv.orgnih.gov This process involves the fusion of intracellular granules with the plasma membrane, leading to the upregulation of granule-stored membrane proteins on the cell surface and the release of granule contents. This degranulation is a key aspect of neutrophil activation and contributes to their effector functions in the inflammatory response.

The interaction of this compound with FPR2 also influences the expression of cytokines, which are critical signaling molecules that regulate the inflammatory response. Administration of this compound has been shown to cause a dose-dependent but transient upregulation of both pro- and anti-inflammatory cytokines. nih.gov This effect was observed to occur only after the initial dose of the compound. nih.gov This transient modulation suggests a complex regulatory role for this compound in the cytokine network, potentially contributing to both the initiation and resolution phases of inflammation. The initial increase in both pro- and anti-inflammatory mediators points towards a nuanced immunomodulatory profile rather than a purely pro- or anti-inflammatory effect.

Analysis of Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., ERK1/2 Phosphorylation)

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a crucial signaling pathway involved in a variety of cellular processes. mdpi.com Activation of FPR2 by certain agonists can lead to the phosphorylation and activation of ERK1/2. mdpi.comnih.gov This pathway is often initiated by G-protein coupled receptors (GPCRs) like FPR2, which can trigger a phosphorylation cascade leading to cellular responses. mdpi.com

However, studies on this compound have shown that it may not engage this specific signaling pathway. Research indicates that the first-in-class investigational agonist, this compound, failed to induce ERK1/2 phosphorylation, even while generating robust responses in other signaling pathways. researchgate.net This suggests that this compound acts as a biased agonist, selectively activating certain downstream pathways, such as Gαi-mediated signaling and β-arrestin recruitment, without stimulating the MAPK/ERK cascade. researchgate.netnih.gov While other FPR2 agonists like WKYMVM/m have been shown to activate ERK1/2, this compound's signaling profile appears to be distinct, highlighting the ligand-specific nature of FPR2-mediated signal transduction. nih.gov

Molecular Mechanisms Underlying Receptor Desensitization and Tachyphylaxis Induced by this compound

Exposure to this compound leads to significant receptor desensitization and tachyphylaxis, a phenomenon where the cellular response to the compound diminishes with repeated or prolonged administration. acs.org Pretreatment of cells with this compound resulted in a 7.4-fold reduction in its potency to inhibit cyclic adenosine monophosphate (cAMP) production, a clear indicator of desensitization. acs.org This lasting negative effect on subsequent signaling suggests a high propensity for promoting tachyphylaxis. acs.org The potent desensitization of FPR2/ALX receptors is considered a major limitation for the potential chronic use of this compound, as it restricts the duration of downstream signaling. researchgate.net This effect is linked to its greater efficacy in recruiting β-arrestin compared to other agonists. acs.org

Prolonged Internalization and Downregulation of Surface FPR2/ALX on Leukocytes

A key mechanism behind the observed desensitization is the profound and sustained internalization of the FPR2/ALX receptor from the leukocyte surface following exposure to this compound. medchemexpress.com Administration of the compound results in a dose-dependent and long-lasting internalization of the receptor. medchemexpress.com This reduction in the number of receptors available on the cell surface directly impairs the cell's ability to respond to the agonist. nih.gov This rapid and sustained receptor internalization was observed in Phase I clinical trials and is supported by preclinical studies showing this compound's potent ability to recruit β-arrestin, a protein critically involved in receptor internalization. researchgate.netnih.gov

Role of G Protein-Coupled Receptor Kinases (GRKs) in Biased Signaling and Desensitization

G protein-coupled receptor kinases (GRKs) play a pivotal role in the desensitization process by phosphorylating activated GPCRs, which facilitates β-arrestin binding. acs.org The interaction between this compound and FPR2/ALX is differentially affected by specific GRKs. Studies have shown that the over-expression of GRK5 and GRK6 decreased the potency of this compound to engage the Gαi pathway, while not affecting other agonists similarly. acs.org This suggests that GRK5 and GRK6 may phosphorylate FPR2/ALX in a manner that favors β-arrestin recruitment and subsequent desensitization over sustained G-protein signaling when activated by this compound. acs.org This differential regulation by GRKs contributes to the compound's biased signaling profile and exacerbates the desensitization of FPR2 coupling to Gαi. acs.org

Dynamics of FPR2 Receptor Recycling to the Plasma Membrane

Following internalization, the resensitization of cellular responses depends on the recycling of receptors back to the plasma membrane. In the case of this compound, this recycling process is significantly delayed. acs.org Experiments have demonstrated that even four hours after the removal of this compound, the FPR2/ALX receptor is not detected back on the cell surface. acs.org This contrasts sharply with other FPR2 agonists, where surface receptor levels can be restored within 45 minutes. acs.org This impeded receptor recycling is a direct consequence of the sustained association between the receptor and β-arrestin, which favors the retention of the receptor in endosomes and hinders its return to the plasma membrane. acs.org The slow recycling dynamics contribute significantly to the long-lasting desensitization observed with this compound. acs.org

Data Tables

Table 1: Effect of this compound Pre-treatment on cAMP Inhibition

Treatment Condition Fold Reduction in Potency Indication

Table 2: FPR2/ALX Receptor Recycling Dynamics

Agonist Time to Receptor Surface Restoration
This compound Not detected at 4 hours post-removal acs.org

Preclinical and in Vitro Investigative Studies on Act 389949

Functional and Signaling Characterization in Primary Human Blood Neutrophils

ACT-389949 has been identified as a potent agonist for the Formyl Peptide Receptor 2 (FPR2), initiating a range of functional and signaling responses in primary human blood neutrophils that are comparable to other known FPR2 agonists. nih.govresearchgate.net In isolated human neutrophils, this compound triggers key effector functions, including chemotaxis, the mobilization of granules, and the activation of the NADPH-oxidase system, which is responsible for the production of reactive oxygen species (ROS). nih.govresearchgate.net

The signaling cascade initiated by this compound is characterized by a distinct set of downstream events. Activation of FPR2 by this compound leads to a transient increase in the concentration of intracellular calcium (Ca²⁺). nih.govresearchgate.net This calcium mobilization is a Gαq-independent process. nih.govresearchgate.net Furthermore, this compound has been shown to induce the recruitment of β-arrestin, a key protein involved in receptor desensitization and signaling. nih.govresearchgate.net Studies have demonstrated that this compound is as potent as the well-characterized prototype FPR2 peptide agonist, WKYMVM, in stimulating these neutrophil functions. nih.govresearchgate.net

Functional Response Observation in Human Neutrophils
Chemotaxis Induced
Granule Mobilization Induced
NADPH-Oxidase Activation Induced
Intracellular Ca²⁺ Rise Transient and Gαq-independent
β-Arrestin Recruitment Induced

Receptor Preference and Downstream Signaling in Heterologous Cellular Expression Systems (e.g., CHO cells)

Investigations using heterologous cellular expression systems, such as Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells, have provided further insights into the receptor preference and signaling pathways of this compound. These studies confirm that this compound is a selective agonist for FPR2. nih.govresearchgate.net

In HEK293 cells engineered to express human FPR2, this compound demonstrated a greater efficacy for recruiting β-arrestin compared to other agonists like BMS-986235, while the efficacy for Gαi activation was similar for both compounds. acs.org The ability of this compound to efficiently recruit β-arrestin in CHO cells expressing FPR2/ALX has been noted, with a low nanomolar potency. researchgate.net This strong β-arrestin recruitment is a hallmark of receptor internalization. researchgate.netacs.org The downstream signaling canonically associated with FPR2 involves coupling to the Gᵢ/ₒ subfamily of G proteins, leading to the inhibition of adenylyl cyclase and subsequent cellular responses. nih.gov The activation of FPR2 by agonists typically triggers Gβγ-mediated activation of Phospholipase C-β (PLC-β), which in turn leads to the release of intracellular calcium stores. nih.gov

Cell System Receptor Signaling Event Potency/Efficacy
CHO cells FPR2/ALXβ-arrestin recruitmentLow nanomolar potency
HEK293 cells FPR2Gαi2 activationSimilar efficacy to other agonists
HEK293 cells FPR2β-arrestin1/2 recruitmentGreater efficacy than other agonists

Assessment of Resistance to Myeloperoxidase (MPO)-H₂O₂-Halide Derived Oxidants

A significant characteristic of this compound is its resistance to inactivation by oxidants generated by the myeloperoxidase (MPO)-H₂O₂-halide system. nih.govresearchgate.netoup.com This system is a key component of the neutrophil's antimicrobial arsenal, producing potent oxidizing agents. nih.govnih.govjci.org Many peptide-based receptor agonists are susceptible to oxidative inactivation by these substances, which can limit their efficacy in inflammatory environments where neutrophils are active. oup.com

In contrast, studies have shown that this compound, a small-molecule compound, is resistant to this MPO-H₂O₂-halide derived oxidation. nih.govresearchgate.netoup.com This stability is a notable advantage over peptide agonists like WKYMVM, which are known to be sensitive to such oxidative inactivation. nih.govresearchgate.netoup.com The resistance of this compound ensures that it can maintain its structural integrity and biological activity in the presence of neutrophil-derived oxidants. oup.com

Compound Compound Type Susceptibility to MPO-H₂O₂-Halide System
This compound Small MoleculeResistant
WKYMVM PeptideSensitive
fMLF PeptideSensitive

Utility of this compound as a Pharmacological Tool Compound for In Vitro and In Vivo FPR2-Regulated Activities

Owing to its potency, selectivity, and stability, this compound is considered an excellent pharmacological tool for the investigation of FPR2-regulated activities. nih.govresearchgate.netabmole.com Its ability to robustly activate FPR2 makes it a valuable reagent for dissecting the complex signaling pathways and functional consequences of FPR2 activation in both laboratory (in vitro) and living organism (in vivo) models. nih.govresearchgate.netresearchgate.net

The compound's resistance to oxidative degradation is a key feature that enhances its utility as a research tool, allowing for more reliable studies in inflammatory settings where oxidative stress is a factor. nih.govresearchgate.net Despite observations of receptor desensitization in some contexts, the fact that these receptors can be reactivated suggests that this compound remains a suitable tool for probing FPR2-mediated effects. researchgate.net Its well-defined characteristics as a potent and stable FPR2 agonist facilitate the development of the next generation of therapeutics aimed at regulating FPR signaling in inflammatory diseases. nih.govresearchgate.net

Clinical Translational Research and Observed Outcomes for Act 389949

Objectives and Methodological Design of Phase 1 Clinical Trials in Healthy Human Subjects (NCT02099071, NCT02099201)

The primary objectives of the two Phase 1 clinical trials, NCT02099071 and NCT02099201, were to assess the safety, tolerability, pharmacokinetics, and pharmacodynamic profile of ACT-389949 in healthy human subjects. nih.govmedchemexpress.comresearchgate.net These studies employed double-blind, randomized designs to investigate different doses and dosing regimens of the compound. nih.govresearchgate.net A key aspect of the design included the use of a challenge model to evaluate the drug's potential anti-inflammatory effects and to inform the selection of dosing regimens for potential future studies in patients. nih.govresearchgate.net

Pharmacodynamic Biomarker Assessments

Pharmacodynamic assessments in the Phase 1 trials focused on evaluating the biological effects of this compound, particularly its interaction with the target receptor and its impact on inflammatory mediators. nih.govresearchgate.net

Quantification of FPR2/ALX Receptor Internalization as a Target Engagement Marker

Quantification of FPR2/ALX receptor internalization on leukocytes was utilized as a marker of target engagement for this compound. nih.govresearchgate.netfrontiersin.org Administration of this compound resulted in a dose-dependent and long-lasting internalization of the FPR2/ALX receptor on these cells. nih.govresearchgate.net This internalization is a known mechanism of G protein-coupled receptor regulation and can be associated with receptor desensitization. frontiersin.orgacs.org

Measurement of Circulating Pro- and Anti-Inflammatory Cytokines

Circulating pro- and anti-inflammatory cytokines were measured as part of the pharmacodynamic assessment. nih.govresearchgate.netfrontiersin.org Following administration of this compound, a dose-dependent but transient upregulation of these cytokines was observed, primarily after the initial dose. nih.govresearchgate.net This transient response in cytokine levels suggested a potential for rapid desensitization of the system. nih.govresearchgate.net Specific cytokines assessed included IL-6, IL-8, MCP-1, TNF-α, and IL10. nih.gov

Evaluation of Efficacy on Neutrophil Recruitment in Lipopolysaccharide (LPS) Challenge Models

The anti-inflammatory potential of this compound was evaluated using a lipopolysaccharide (LPS) challenge model in healthy subjects. researchgate.netnih.govresearchgate.net This model is designed to induce an inflammatory response, including neutrophil recruitment. nih.gov Despite the observed target engagement and transient cytokine modulation, no pharmacological effect on neutrophil count or recruitment was observed in the LPS challenge test performed at steady state. researchgate.netnih.govresearchgate.net This lack of effect on neutrophil recruitment was a key finding from the efficacy evaluation. researchgate.netresearchgate.net

Analysis of Clinical Development Discontinuation Attributed to Efficacy Considerations

The clinical development of this compound was discontinued. researchgate.netresearchgate.netnih.gov This decision was primarily attributed to the lack of observed efficacy, specifically the failure to reduce neutrophil recruitment in the LPS challenge model in healthy human subjects. researchgate.netresearchgate.net The pharmacodynamic findings, including the dose-dependent, long-lasting receptor internalization and the transient nature of the cytokine response, pointed towards a desensitization of the FPR2/ALX system. nih.govresearchgate.netacs.org This rapid and sustained receptor internalization and subsequent desensitization were considered likely explanations for the lack of efficacy in inhibiting neutrophil recruitment. acs.orgnih.gov Preclinical studies also indicated that this compound exhibited a higher efficacy for β-arrestin recruitment compared to another FPR2 agonist, which can lead to increased desensitization and delayed receptor recycling, further supporting the clinical observations of limited efficacy. acs.orgnih.gov

Advanced Insights into Fpr2 Agonist Pharmacology and Structure Activity Relationships

Exploration of Differential Signaling and Protein Coupling Profiles Among FPR2 Agonists

FPR2 is a G protein-coupled receptor (GPCR) that can couple to multiple intracellular signaling pathways, leading to diverse cellular responses. nih.gov Agonists binding to FPR2 can trigger various downstream signals, including changes in intracellular calcium concentration, activation of the NADPH-oxidase for reactive oxygen species production, neutrophil chemotaxis, and granule mobilization. researchgate.netbiorxiv.org

Research characterizing this compound has demonstrated that it triggers a functional and signaling repertoire in human neutrophils comparable to that of other known FPR2 agonists, such as the peptide WKYMVM. researchgate.netbiorxiv.org The downstream signals generated by this compound include an FPR2-dependent transient rise in intracellular Ca²⁺. nih.govresearchgate.netbiorxiv.org This calcium signaling is notable as it has been shown to be Gαq-independent for FPR-mediated responses in neutrophils, instead engaging the Gβγ subunit derived from a Gαi-containing G protein. researchgate.netbiorxiv.orgoup.com

In addition to G protein-mediated signaling, FPR2 agonists can also induce the recruitment of β-arrestin, a process involved in receptor desensitization, internalization, and G protein-independent signaling. nih.govresearchgate.netnih.govbiorxiv.org this compound has been shown to induce β-arrestin recruitment. nih.govresearchgate.netbiorxiv.orgacs.org Studies comparing this compound with other FPR2 agonists, such as BMS-986235, have revealed differences in their signaling profiles. While both this compound and BMS-986235 were found to be full agonists on the cAMP inhibitory pathway via Gαi coupling, this compound was more potent in this regard, with an EC50 of 0.088 nM compared to 4.5 nM for BMS-986235 in CHO cells. acs.org However, this compound displayed greater efficacy for β-arrestin recruitment compared to BMS-986235. acs.org

Implications of Biased Agonism in FPR2 Ligand Design for Selective Pathway Activation

Biased agonism refers to the ability of different ligands binding to the same receptor to selectively activate distinct downstream signaling pathways or engage different intracellular proteins, such as G proteins or β-arrestins. frontiersin.org This phenomenon has significant implications for ligand design, as it suggests the possibility of developing compounds that selectively activate pro-resolution or anti-inflammatory pathways mediated by FPR2 while minimizing activation of pathways associated with unwanted effects like desensitization. frontiersin.orgnih.gov

This compound has been characterized in the context of biased agonism at FPR2. Bias analysis comparing this compound with other FPR2 ligands, including WKYMVm and BMS-986235, has provided insights into its signaling bias profile. nih.gov These analyses revealed that this compound shared a very similar bias profile to the peptide agonist WKYMVm. nih.gov In comparison, BMS-986235 and another compound, compound 43, displayed a bias away from β-arrestin recruitment and trafficking pathways, while being biased towards cAMP inhibition and pERK1/2 activation. nih.gov

The observation that this compound effectively recruits β-arrestin and promotes receptor internalization has been linked to rapid receptor desensitization. nih.govresearchgate.netfrontiersin.orgacs.org This potent desensitization poses a limitation to the potential utility of this compound for chronic repeated dosing, as it can restrict the duration of downstream signaling and lead to a sustained reduction of cell surface receptors. researchgate.net This suggests that for therapeutic applications requiring sustained FPR2 activation, agonists with a bias away from β-arrestin recruitment and towards Gi activity, like BMS-986235, might be more advantageous. acs.orgnih.gov

Therefore, understanding and leveraging biased agonism is crucial in the design of next-generation FPR2 ligands with improved therapeutic profiles and the ability to selectively activate desired pro-resolution pathways. nih.govresearchgate.netfrontiersin.orgnih.gov

Identification of Key Molecular Interactions and Specific Amino Acid Residues Governing Binding to the FPR2 Receptor

Understanding the molecular interactions between FPR2 agonists and the receptor binding site is essential for structure-activity relationship (SAR) studies and the rational design of novel ligands. While detailed experimental data on the specific amino acid residues governing this compound binding is not extensively detailed in the provided search results, comparative studies with other FPR2 agonists offer some insights.

Molecular docking studies comparing this compound and BMS-986235 binding to an active FPR2 cryoEM structure (PDBID: 7T6S) have been performed. nih.gov These studies predicted key amino acid interactions at FPR2 that were shared between WKYMVm and this compound but were distinct from those engaged by BMS-986235. nih.gov This suggests that this compound and WKYMVm may bind to an overlapping or similar region within the FPR2 ligand-binding pocket, which differs from the binding site of BMS-986235. nih.gov

Further analysis suggests that this compound utilizes an aminotriazole-oxazole scaffold along with a difluoroethyl group, and its binding interactions are associated with enhanced β-arrestin recruitment and cell internalization. tandfonline.com In contrast, BMS-986235, with a different core structure (phenylurea-pyrrolidinone) and a difluoromethoxyphenyl group, interacts with conserved hydrophobic residues deeper within the FPR2 pocket, leading to Gi-coupling with reduced β-arrestin engagement. tandfonline.com This differential engagement of residues and resulting signaling bias underscores the importance of specific molecular interactions in determining the pharmacological profile of FPR2 agonists.

Perspectives for Future Academic Research and Therapeutic Design

Continuing Elucidation of the Intricate Biology and Regulatory Mechanisms of FPRs

Despite progress, the intricate biology and regulatory mechanisms governing the formyl peptide receptors, particularly FPR2, are not yet fully understood. Future research needs to continue to provide the molecular mechanisms underlying the dual nature of FPRs, especially FPR2, and how agonist binding contributes to receptor dimerization. mdpi.com FPR2 exhibits a complex duality, capable of mediating both pro-inflammatory and pro-resolving responses depending on the activating ligand and cellular context. nih.govzhanggroup.org Further research is needed to clarify the specific signaling pathways activated by different ligands and the factors that tip the balance between these opposing outcomes. The functional significance of homo- and hetero-dimerization of FPRs also requires further investigation. mdpi.com Understanding the role of receptor phosphorylation and the interaction with arrestins and G protein-coupled receptor kinases (GRKs), such as GRK2 and GRK5/6, in regulating FPR activity, desensitization, and internalization is crucial. mdpi.commdpi.comtocris.comrndsystems.com Elucidating these fundamental mechanisms will provide a more comprehensive picture of FPR2 function and inform the development of more precise therapeutic interventions.

Strategies for Overcoming Receptor Desensitization and Sustaining FPR2 Agonist Activity

A significant challenge identified with ACT-389949 is its propensity to induce rapid and potent FPR2 desensitization, which can limit the duration of its downstream signaling and potential therapeutic efficacy, particularly with chronic administration. citeab.comcmdm.twtocris.commdpi.comtocris.comrndsystems.com This desensitization is associated with β-arrestin recruitment and subsequent receptor internalization. cmdm.twmdpi.comtocris.com Future research must focus on developing strategies to overcome this limitation. This could involve designing FPR2 agonists that exhibit reduced desensitization or promote efficient receptor recycling to the cell surface. Studies comparing this compound with other FPR2 agonists, such as BMS-986235, which shows different desensitization and recycling profiles, can provide valuable insights into the structural and mechanistic determinants of these processes. mdpi.comtocris.com Exploring alternative dosing regimens or formulations might also be considered to mitigate desensitization in a clinical setting.

Design and Development of Next-Generation FPR2-Targeting Compounds with Optimized Signaling Profiles

The insights gained from studying this compound and other FPR2 ligands are paving the way for the design and development of next-generation FPR2-targeting compounds. The goal is to create molecules with optimized signaling profiles that selectively activate desired pro-resolution pathways while minimizing unwanted pro-inflammatory effects or desensitization. nih.gov This involves the rational design of small molecules and peptides that can selectively engage specific FPR2 conformations or interaction sites. zhanggroup.org Research efforts are focused on identifying compounds with improved potency, metabolic stability, and pharmacokinetic properties suitable for various therapeutic applications. Computational studies and structure-activity relationship analyses will play a vital role in this design process.

Harnessing the Potential of Biased FPR2 Agonists for Targeted Modulation of Pro-Resolution Pathways

The concept of biased agonism, where different ligands selectively activate subsets of intracellular signaling pathways downstream of a single receptor, holds significant promise for FPR2-targeted therapeutics. mdpi.comzhanggroup.org Given FPR2's ability to mediate both pro-inflammatory and pro-resolving signals, biased agonists could be designed to specifically promote the beneficial pro-resolution pathways mediated by ligands like Lipoxin A4 (LXA4) and Annexin A1 (ANXA1), while avoiding the activation of pro-inflammatory cascades. nih.govmdpi.comzhanggroup.org Research into biased FPR2/ALX agonism towards pro-resolution is particularly needed. mdpi.com this compound's signaling profile, which appears to involve both G-protein and β-arrestin pathways and leads to significant desensitization, highlights the potential advantages of developing agonists with a bias towards Gi-mediated signaling, as seen with compounds like BMS-986235, which exhibit reduced β-arrestin engagement and sustained signaling. mdpi.comtocris.com

Role of this compound as a Reference Compound in Comparative and Mechanistic Studies of FPR2 Signaling

This compound, as a well-characterized and potent FPR2 agonist that has progressed to clinical trials, serves as a valuable reference compound for future academic research and therapeutic design. Its distinct signaling properties, including its potent induction of β-arrestin recruitment and receptor desensitization, make it a crucial tool for comparative studies aimed at dissecting the molecular mechanisms underlying FPR2 activation, signaling bias, and desensitization. mdpi.comtocris.com By comparing the effects of novel compounds to those of this compound, researchers can gain deeper insights into how structural modifications influence receptor interaction, downstream signaling, and functional outcomes. This comparative approach is essential for identifying compounds with improved therapeutic profiles and a better understanding of FPR2 pharmacology.

Q & A

Q. What in vitro assays are commonly employed to characterize the agonistic activity of ACT-389949 on FPR2/ALX?

this compound's FPR2/ALX agonism is evaluated using:

  • [Ca²⁺]i flux assays to measure transient calcium mobilization (EC₅₀ = 3 nM in human neutrophils) .
  • cAMP inhibition assays to assess Gαi-mediated signaling, showing potency in the low nM range .
  • β-arrestin 2 recruitment assays to quantify biased signaling, with this compound exhibiting lower efficacy in pERK1/2 pathways compared to other pathways .
  • GTPγS binding to confirm G-protein coupling .

Q. How does this compound’s receptor selectivity profile compare to other FPR2/ALX agonists?

this compound demonstrates >100-fold selectivity for FPR2/ALX over FPR1 , validated via:

  • Competitive binding assays in transfected cell lines .
  • Functional exclusion of FPR1-mediated responses in neutrophils .
  • Cross-comparison with peptide agonists (e.g., WKYMVm) to confirm FPR2 specificity .

Q. What experimental models are appropriate for studying this compound’s anti-inflammatory effects?

  • Human neutrophil assays to evaluate ROS production, chemotaxis, and degranulation .
  • TNFα-primed neutrophil models to study enhanced NADPH-oxidase responses, reflecting inflammatory priming .
  • HEK293A cells overexpressing FPR2/ALX for mechanistic studies on signaling bias .

Q. What pharmacokinetic parameters are critical for preclinical profiling of this compound?

Key parameters include:

  • Plasma half-life (29.3 hours) and dose-dependent accumulation (111% increase after multiple doses) .
  • Receptor internalization kinetics , measured via flow cytometry in leukocytes .
  • Transient cytokine modulation (e.g., IL-6, IL-10) after initial dosing .

Q. How is FPR2/ALX receptor engagement quantified in cellular systems?

  • Flow cytometry to track surface receptor internalization post-ACT-389949 exposure .
  • Radioligand displacement assays using competitive binding with labeled FPR2 agonists .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency and lack of efficacy in translational models?

Methodological considerations include:

  • Assessing receptor desensitization via prolonged exposure in vitro .
  • Evaluating priming factors (e.g., TNFα pre-treatment) to mimic inflammatory microenvironments .
  • Pharmacodynamic biomarker integration (e.g., cytokine profiles, receptor internalization) in challenge models (e.g., LPS inhalation) .

Q. What experimental designs address this compound’s biased signaling across G-protein vs. β-arrestin pathways?

  • Operational model analysis to calculate log(τ/Κₐ) ratios, comparing cAMP inhibition (Gαi), pERK1/2 (β-arrestin), and calcium signaling .
  • Molecular docking studies to identify ligand-receptor interaction differences between this compound and biased agonists (e.g., BMS-986235) .
  • Pathway-specific inhibitors (e.g., Gαq inhibitors) to isolate signaling contributions .

Q. How does TNFα priming alter this compound’s pharmacodynamic response in neutrophils?

  • Degranulation assays show increased surface FPR2/ALX exposure via CD11b upregulation, enhancing ROS production .
  • Calcium signaling time courses reveal augmented [Ca²⁺]i responses in primed cells .

Q. What methodologies quantify system desensitization following repeated this compound dosing?

  • Cytokine profiling post-multiple doses to assess transient vs. sustained responses .
  • Recycling assays to measure FPR2/ALX resensitization kinetics after internalization .

Q. How can biased agonism of this compound inform next-generation FPR2/ALX therapeutics?

  • Comparative studies with biased agonists (e.g., Compound 43) to identify pathway-specific anti-inflammatory outcomes .
  • In vivo efficacy models correlating signaling bias (e.g., β-arrestin vs. G-protein) with neutrophil migration and tissue damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.